

# A Spectroscopic Showdown: Unraveling the Signatures of Dipropanoic Acid and Its Precursors

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## Compound of Interest

Compound Name: *Dipropanoic acid*

Cat. No.: *B8529689*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is paramount. This guide provides an objective, data-driven comparison of the spectroscopic profiles of "**Dipropanoic acid**" (assumed to be Propanoic Anhydride), and its key precursors, Propanoic Acid and 2-Bromopropane. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural transformations that occur during synthesis.

This comparative analysis relies on experimental data to highlight the distinct spectroscopic features of each compound, offering a valuable resource for reaction monitoring, quality control, and structural verification.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and Mass Spectrometry for Propanoic Acid, Propanoic Anhydride, and 2-Bromopropane.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Propanoic Acid	11.7	Singlet	1H	-COOH
2.38	Quartet	2H	-CH <sub>2</sub> -	
1.16	Triplet	3H	-CH <sub>3</sub>	
Propanoic Anhydride	2.45	Quartet	4H	-CH <sub>2</sub> -
1.15	Triplet	6H	-CH <sub>3</sub>	
2-Bromopropane	4.3	Septet	1H	-CHBr-
1.7	Doublet	6H	-CH <sub>3</sub>	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Propanoic Acid	180.9	C=O
27.6	-CH <sub>2</sub> -	
9.1	-CH <sub>3</sub>	
Propanoic Anhydride	171.8	C=O
28.5	-CH <sub>2</sub> -	
8.8	-CH <sub>3</sub>	
2-Bromopropane[1][2]	45.4	-CHBr-[1]
28.5	-CH <sub>3</sub> [1]	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Absorption Band (cm <sup>-1</sup> )	Functional Group
Propanoic Acid	3300-2500 (broad)	O-H (Carboxylic Acid)
1725-1700	C=O (Carboxylic Acid)	
Propanoic Anhydride	1818 and 1751	C=O (Anhydride, symmetric and asymmetric stretching)
2-Bromopropane	~550	C-Br

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragment Ions (m/z) and Proposed Structures
Propanoic Acid	74	73 ([M-H] <sup>+</sup> ), 57 ([M-OH] <sup>+</sup> ), 45 ([COOH] <sup>+</sup> ), 29 ([CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> )[3] [4]
Propanoic Anhydride	130	73 ([CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> ), 57 ([CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> - O), 45, 29 ([CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> )
2-Bromopropane	122, 124 (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)	43 ([CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> , base peak), 79/81 ([Br] <sup>+</sup> )[5]

## Experimental Corner: The How-To of Spectroscopic Analysis

The data presented in this guide are typically acquired using standard laboratory instrumentation and protocols. Below are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g.,  $\text{zgpg30}$ ). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Protocol for Liquid Samples (Neat):

- Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal or between two salt plates to form a thin film.
- Spectrum Acquisition: Acquire the infrared spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

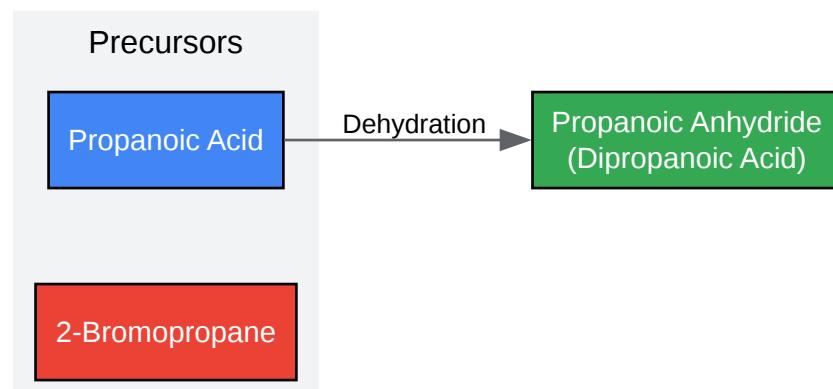
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its  $m/z$  value.
- Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.[7]

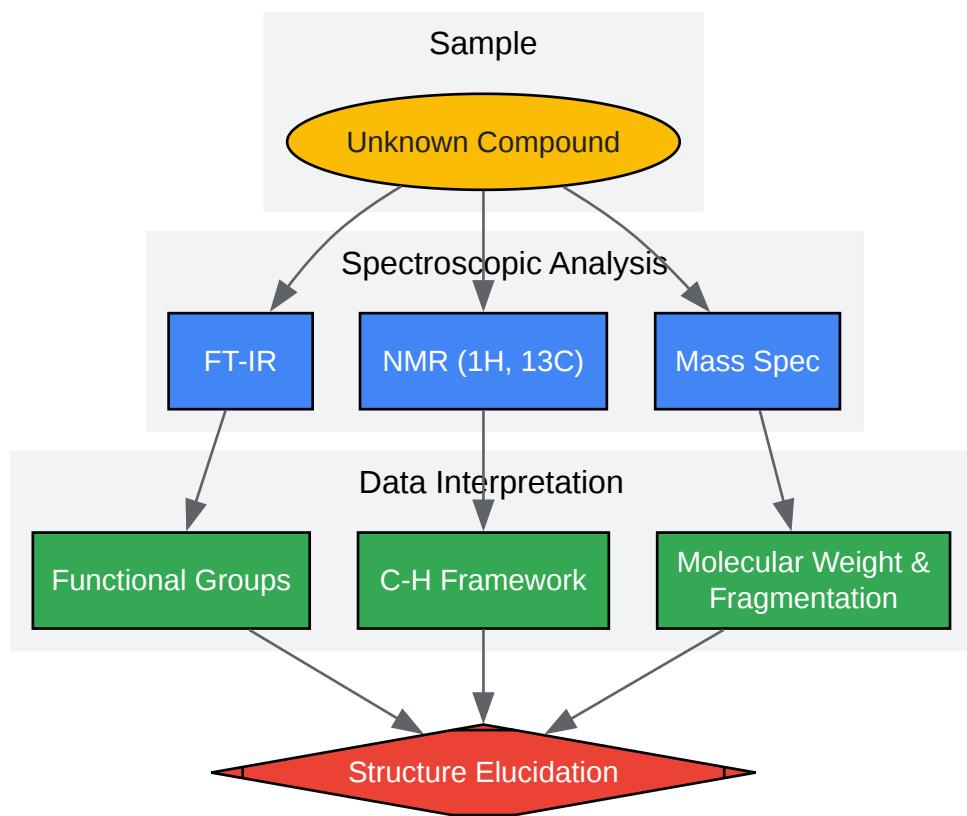
## Visualizing the Connections: Synthesis and Logic

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the precursors and the final product, as well as a logical workflow for spectroscopic analysis.



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Caption: Synthetic pathway from precursors to Propanoic Anhydride.



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Caption: Logical workflow for spectroscopic structure elucidation.

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